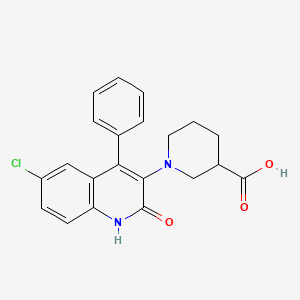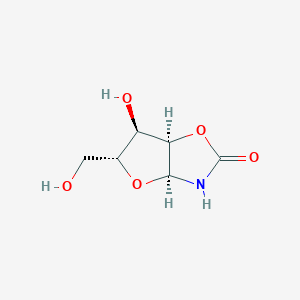![molecular formula C15H7ClF4N6 B2518280 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-45-4](/img/structure/B2518280.png)
3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyrimidine derivatives has been a subject of interest due to their potential biological activities. In the context of 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, although this specific compound is not directly mentioned in the provided papers, the synthesis methods for related compounds can offer insights. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved chlorination and aminisation steps, which could be relevant for the chloro and amino groups in the compound of interest . Similarly, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involved reactions with hydrazonoyl chlorides and aldehydes followed by cyclization . These methods might be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was elucidated using X-ray diffraction, which revealed its triclinic system and space group . This information is crucial as it helps in understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting the reactivity and interaction with biological targets. The molecular structure analysis of the compound would likely require similar techniques to determine its precise geometry and electronic configuration.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives is influenced by their molecular structure. The compounds synthesized in the studies provided have shown potential for biological activity, which implies that they undergo specific chemical reactions with biological targets. For instance, the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated high selectivity for the 5-HT6 receptor, indicating a specific receptor-ligand interaction . The chemical reactions analysis for the compound of interest would involve studying its interaction with biological targets, which could be inferred from the reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The provided papers do not directly discuss the properties of 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, but they do provide insights into related compounds. For example, the crystallographic analysis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative provides data on its crystal system and space group, which are indicative of its solid-state properties . The physical and chemical properties analysis of the compound would likely involve determining its solubility, melting point, and stability, which are important for its application in biological systems.
科学的研究の応用
Antibacterial Activity
Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids demonstrates significant antibacterial activity against Staphylococcus aureus, suggesting that compounds with related structures could serve as novel anti-bacterial agents. The triazole ring, a common feature in these compounds, is known to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, pointing to a broad-spectrum antibacterial potential that could include the compound (Li & Zhang, 2021).
Catalysis and Synthesis of Pyranopyrimidine Derivatives
The pyranopyrimidine core, related to pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine structures, is noted for its broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds highlights the role of these compounds in developing pharmaceuticals and suggests that similar structures could be synthesized using diverse catalysts, including those based on triazole derivatives, for medicinal chemistry applications (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biomedical Applications
Pyrimidine derivatives, closely related to the chemical structure of interest, have been explored for their use as optical sensors due to their ability to form coordination and hydrogen bonds. This suggests potential for the compound to be utilized in the development of sensors and diagnostics tools, offering a pathway for biomedical applications that leverage the structural properties of pyrimidine and triazole rings (Jindal & Kaur, 2021).
Industrial Applications and Material Science
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, including in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This underscores the potential of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, in various industrial and material science applications, where they could be utilized for similar purposes (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
将来の方向性
作用機序
Target of Action
The compound “3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin derivative. Compounds of this class are often studied for their potential as kinase inhibitors, which play crucial roles in signal transduction pathways in cells .
Biochemical Pathways
Kinase inhibitors can affect a variety of biochemical pathways depending on the specific kinase they inhibit. These can include pathways involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Factors such as its size, polarity, and the presence of functional groups like the trifluoromethyl group can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The cellular effects of kinase inhibitors can vary widely, but they often result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the cellular environment .
特性
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF4N6/c16-7-2-1-3-8(17)10(7)12-14-23-13(21)11-9(26(14)25-24-12)4-6(5-22-11)15(18,19)20/h1-5H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYVXVOSMNUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

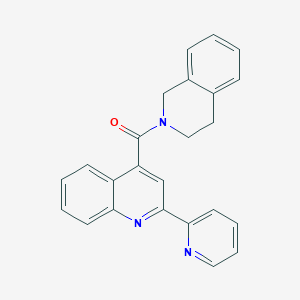
![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

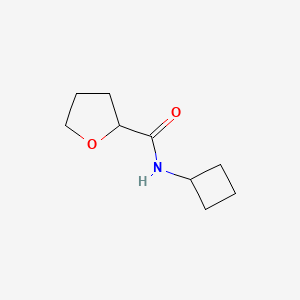
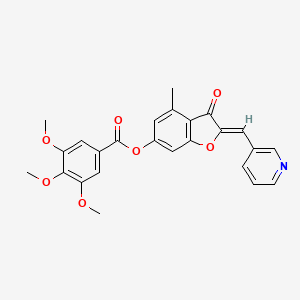
![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)
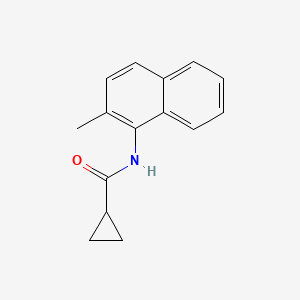
![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)
